molecular formula C6H8N2O B105723 2-Amino-6-methoxypyridine CAS No. 17920-35-3

2-Amino-6-methoxypyridine

Cat. No.: B105723
CAS No.: 17920-35-3
M. Wt: 124.14 g/mol
InChI Key: DEUALFRBMNMGDS-UHFFFAOYSA-N
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Description

2-Amino-6-methoxypyridine: is an organic compound with the molecular formula C6H8N2O . It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a methoxy group at the sixth position on the pyridine ring. This compound is known for its applications as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

The industrial production of this compound typically involves the methoxylation of 2-amino-6-chloropyridine using sodium methoxide in methanol. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-amino-6-methoxypyridine depends on its application. In medicinal chemistry, it often acts as an enzyme inhibitor or receptor ligand. The amino and methoxy groups on the pyridine ring allow it to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

  • 2-Amino-6-chloropyridine
  • 2-Amino-6-methylpyridine
  • 2-Amino-6-bromopyridine

Comparison:

Uniqueness: this compound is unique due to the presence of both an amino group and a methoxy group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

6-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUALFRBMNMGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342238
Record name 2-Amino-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17920-35-3
Record name 2-Amino-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-6-methoxypyridine (5.0 g) was heated with ethylenediamine (30 ml) at 120° C. overnight. The excess ethylenediamine was removed by rotary evaporation. The residue was dissolved in a small volume of 2.5 M aqueous sodium hydroxide and extracted thoroughly with dichloromethane. The combined organic layers were washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated in vacuo to give (2-aminoethyl)(6-methoxy(2-pyridyl)amine as an orange syrup. The amine (2.58 g) was treated with benzotriazole carboxamidinium 4-methylbenzenesulfonate (0.86 g) and DIEA (0.45 mmol) in acetonitrile (6 ml) and stirred overnight at room temperature. Trituration with ether gave the guanidine, amino-{2-[(6-methoxy(2-pyridyl))amino]ethyl}carboxamidinium 4-methylbenzenesulfonate, as an oil. The oily guanidine (200 mg) was reacted with 100 mg of resin according to Resin Method C (90° C., overnight) to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding 3-aldehyde-2-amino-6-methoxypyridine in Cortinarius umidicola?

A1: The research article highlights the novelty of 3-aldehyde-2-amino-6-methoxypyridine (1) as a natural product. [] This means it is the first time this particular pyridine derivative has been isolated and identified from a natural source. This discovery contributes to the expanding knowledge of chemical diversity in fungi and specifically in the Cortinarius genus. Further research may be needed to understand the specific role and potential bioactivity of this compound within the mushroom or its ecosystem.

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